1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H13ClFN3 and its molecular weight is 373.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline and quinolone derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of bioactivities . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline-based compounds have been known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have shown potent antifungal activity .
Biochemical Pathways
It’s known that quinoline and quinolone derivatives can affect a variety of biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
The structural diversity of synthetized quinoline and quinolone compounds provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline and quinolone derivatives have been known to exhibit a broad spectrum of bioactivities, affecting various cellular processes .
Action Environment
It’s known that the efficacy of quinoline and quinolone derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXCAMMFAIDIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.